molecular formula C13H13NO3 B8754936 Ethyl 5-(p-tolyl)isoxazole-4-carboxylate

Ethyl 5-(p-tolyl)isoxazole-4-carboxylate

Cat. No.: B8754936
M. Wt: 231.25 g/mol
InChI Key: RMGNOMRHTGQDFM-UHFFFAOYSA-N
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Description

Ethyl 5-(p-tolyl)isoxazole-4-carboxylate is an isoxazole derivative featuring a para-methylphenyl (p-tolyl) substituent at the 5-position and an ethyl ester group at the 4-position of the heterocyclic ring. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications. The ethyl carboxylate group enhances solubility and serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids) .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-14-17-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

RMGNOMRHTGQDFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 5-(p-tolyl)isoxazole-4-carboxylate can be contextualized by comparing it to related ethyl isoxazole-4-carboxylate derivatives. Key differences in substituents, molecular properties, and biological activities are summarized below:

Table 1: Comparative Analysis of Ethyl Isoxazole-4-carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Activities References
This compound C₁₃H₁₃NO₃ 231.25 5-(p-tolyl), 4-COOEt N/A (hypothetical based on analogs) -
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₁₃H₁₃NO₃ 231.25 3-phenyl, 5-methyl, 4-COOEt Antibacterial, antiasthmatic
Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate C₁₄H₁₂F₃NO₄ 315.24 3-(4-MeO-phenyl), 5-CF₃, 4-COOEt Enhanced electronic effects from CF₃
Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate C₁₀H₁₅NO₃ 197.23 3-methyl, 5-isopropyl, 4-COOEt N/A (structural analog)
Ethyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate C₁₃H₁₃NO₃ 231.25 3-(m-tolyl), 5-methyl, 4-COOEt Meta-substitution alters sterics
Ethyl 5-[4-(ethoxycarbonyl)phenyl]isoxazole-3-carboxylate C₁₆H₁₅NO₆ 317.29 5-[4-(COOEt)-phenyl], 3-COOEt Extended conjugation for materials

Structural and Electronic Effects

  • Substituent Position : The para-substituted p-tolyl group in the target compound contrasts with meta-substituted analogs (e.g., Ethyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate ), where steric and electronic interactions differ due to aryl orientation .
  • Electron-Withdrawing Groups : Derivatives like Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate exhibit enhanced electrophilicity at the isoxazole ring due to the CF₃ group, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
  • Ester Hydrolysis : The ethyl ester moiety in these compounds is a common site for hydrolysis to carboxylic acids, as demonstrated in the synthesis of 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid from its ethyl ester precursor .

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